Product packaging for Enzalutamide Impurity I(Cat. No.:CAS No. 915087-16-0)

Enzalutamide Impurity I

Cat. No.: B3166920
CAS No.: 915087-16-0
M. Wt: 446.4 g/mol
InChI Key: GOTJOTNPYGBVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enzalutamide Impurity I, also widely recognized as the Desfluoro Impurity of Enzalutamide, is a high-purity chemical reference standard essential for advanced pharmaceutical research and development. It is specifically characterized as 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-N-methylbenzamide, with a molecular formula of C21H17F3N4O2S and a molecular weight of 446.45 g/mol . This compound is a structurally identified related substance of Enzalutamide, a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer . This impurity plays a critical role in the quality control and regulatory compliance of the active pharmaceutical ingredient (API). Its primary application is in analytical method development, validation (AMV), and routine quality control (QC) testing. Researchers utilize this compound as a chromatographic benchmark to identify, monitor, and quantify this specific impurity in Enzalutamide batches, ensuring they meet the stringent thresholds for known and unknown impurities as mandated by ICH guidelines . Comprehensive impurity profiling, which includes compounds like Impurity I, is vital for ensuring the safety and efficacy of the final drug product, as it helps to monitor and control potentially genotoxic impurities that may arise during synthesis or storage . The product is supplied with a Certificate of Analysis (CoA) that provides detailed characterization data, including HPLC purity (typically ≥95%) and supporting analytical data such as 1HNMR, 13CNMR, and Mass Spectrometry, ensuring full traceability and compliance for regulatory submissions like Abbreviated New Drug Applications (ANDA) . This impurity is strictly for research purposes in a controlled laboratory environment and is unequivocally not intended for diagnostic, therapeutic, or human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17F3N4O2S B3166920 Enzalutamide Impurity I CAS No. 915087-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c1-20(2)18(30)27(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)28(20)14-7-4-12(5-8-14)17(29)26-3/h4-10H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTJOTNPYGBVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)NC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-16-0
Record name Defluoro enzalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEFLUORO ENZALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74K9JK886T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Enzalutamide Impurity I Formation

Elucidation of Synthesis-Related Impurity Pathways for Enzalutamide (B1683756) Impurity I

The formation of Enzalutamide Impurity I is intrinsically linked to the synthetic route employed for the production of enzalutamide. It is classified as a process-related impurity, meaning it is typically a starting material or an intermediate that remains in the final product. daicelpharmastandards.comnih.gov

Identification of Precursor and Intermediate Involvement in Impurity I Formation

The synthesis of enzalutamide involves the reaction of key building blocks. One of the primary precursors is 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) (this compound). nih.gov The core structure of enzalutamide is formed by the cyclization reaction between this isothiocyanate precursor and another intermediate, 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.

In the final steps of enzalutamide synthesis, the isothiocyanate group (-N=C=S) of Impurity I reacts to form the thiohydantoin ring of the enzalutamide molecule. If this reaction does not proceed to completion or if an excess of the isothiocyanate precursor is used, unreacted 4-isothiocyanato-2-(trifluoromethyl)benzonitrile will be carried through as an impurity in the final enzalutamide drug substance. google.com Therefore, this compound is not formed as a side-product of a competing reaction but is rather an unreacted starting material or intermediate.

Table 1: Precursors Involved in Enzalutamide Synthesis

Precursor/Intermediate Chemical Name Role in Synthesis
This compound 4-isothiocyanato-2-(trifluoromethyl)benzonitrile Key starting material containing the isothiocyanate functional group required for thiohydantoin ring formation. nih.gov

Influence of Reaction Conditions on Impurity I Generation During Synthesis

The level of this compound in the final API is highly dependent on the control of reaction conditions during the synthesis, particularly the cyclization step. Several factors can influence the extent of its formation and carry-over.

Poor reaction conditions are a primary contributor to the presence of impurities. daicelpharmastandards.com For the reaction involving this compound, key parameters include:

Stoichiometry: An excess of the isothiocyanate starting material (Impurity I) can lead to higher residual levels in the final product. Some synthetic routes have been noted to require a significant excess of the isothiocyanate to drive the reaction to completion, which can exacerbate the impurity issue if not properly controlled and purified. google.com

Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can result in an incomplete reaction, leaving a higher concentration of unreacted Impurity I. Optimization studies have focused on adjusting temperature to maximize yield and purity, for instance, fixing the temperature at -8 °C to achieve high crude purity. rhhz.net

Solvent and Base: The choice of solvent and base can impact reaction kinetics and impurity profiles. For example, the use of a tertiary amine base and an alcohol additive (like phenol) in a suitable solvent has been shown to improve yield and reduce the formation of other side-products, which can indirectly affect the consumption of starting materials like Impurity I. google.com

Effective purification methods, such as recrystallization, are essential to remove residual Impurity I from the crude product to meet the stringent purity requirements for the final API. rhhz.net

Degradation Pathways Leading to this compound

Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, such as hydrolysis, oxidation, and photolysis. ijbpas.comijpsr.com While this compound is primarily a process-related impurity, understanding the degradation of enzalutamide itself is crucial, as some degradation pathways can yield other impurities that may need to be controlled. It is important to note that the degradation of enzalutamide does not typically regenerate this compound (4-isothiocyanato-2-(trifluoromethyl)benzonitrile). Instead, degradation focuses on the liabilities of the final enzalutamide structure.

Oxidative Degradation Mechanisms Forming this compound

Studies on the oxidative degradation of enzalutamide, typically using hydrogen peroxide, have shown the drug to be relatively stable under these conditions. alliedacademies.orgjpionline.org While some minor oxidative degradation products can form upon storage, these are not related to the formation of this compound. tga.gov.au The thioether group within the thiohydantoin ring could be a potential site for oxidation, leading to sulfoxide (B87167) or sulfone derivatives, but this does not regenerate the isothiocyanate precursor.

Photolytic Degradation Pathways Associated with Impurity I Formation

Enzalutamide has demonstrated stability when exposed to UV light in photolytic degradation studies. ijpsr.comalliedacademies.org When subjected to UV radiation for 24 hours, no significant degradation was observed. alliedacademies.org Therefore, photolytic degradation is not considered a pathway for the formation of this compound or other major degradants.

Thermal Degradation Processes Generating this compound

Thermal stress is a significant factor contributing to the degradation of pharmaceutical substances. In the case of Enzalutamide, exposure to elevated temperatures can lead to the formation of various degradation products, including Oxo-Enzalutamide.

Forced degradation studies, which intentionally subject the drug substance to harsh conditions, provide valuable insights into potential degradation pathways. Research has shown that when Enzalutamide is exposed to dry heat, the formation of Oxo-Enzalutamide can occur. One study detailed the effects of thermal stress on Enzalutamide, providing data on the conditions and the resulting impurities. alliedacademies.org While some studies have reported Enzalutamide to be relatively stable under certain thermal conditions (e.g., 40°C for 15 days) ijpsdronline.com, others have shown degradation at higher temperatures (e.g., 80°C for 4 hours) alliedacademies.orgresearchgate.net.

The formation of Oxo-Enzalutamide via thermal degradation is believed to proceed through an oxidative mechanism, where the thiohydantoin ring is susceptible to oxidation at the sulfur atom. The presence of atmospheric oxygen can facilitate this transformation, which is accelerated at higher temperatures.

Table 1: Thermal Degradation Conditions for Enzalutamide

Stress ConditionTemperatureDurationObserved DegradationReference
Dry Heat80°C4 hoursFormation of degradation products alliedacademies.org
Thermal60°C6 daysStable ijbpas.com
Thermal40°C15 daysNot degraded ijpsdronline.com

Computational Chemistry Approaches to Impurity I Formation Prediction and Pathway Analysis

Computational chemistry offers powerful tools to predict the formation of impurities and elucidate their formation pathways, providing insights that can be challenging to obtain through experimental methods alone. By modeling the molecular structures and reaction energetics, it is possible to assess the likelihood of various degradation reactions.

For the formation of Oxo-Enzalutamide, computational studies can be employed to:

Calculate the activation energy for the oxidation of the sulfur atom in the thiohydantoin ring. A lower activation energy would suggest a more favorable reaction pathway.

Model the reaction mechanism , including the involvement of potential intermediates and transition states. This can help to understand the step-by-step process of the transformation from Enzalutamide to Oxo-Enzalutamide.

Evaluate the influence of environmental factors , such as the presence of oxygen and water molecules, on the degradation process.

While specific computational studies focusing solely on the thermal degradation of Enzalutamide to Oxo-Enzalutamide are not extensively reported in the public domain, the principles of computational chemistry are well-established for predicting drug degradation. For instance, computational approaches have been used to study the degradation of other pharmaceutical compounds, providing a framework for similar investigations into Enzalutamide. frontiersin.org Such studies would typically involve density functional theory (DFT) calculations to map out the potential energy surface of the reaction.

The application of computational chemistry can significantly aid in understanding the intrinsic stability of Enzalutamide and predicting the formation of impurities like Oxo-Enzalutamide under various stress conditions, thereby supporting the development of more stable formulations and manufacturing processes.

Isolation and Purification Methodologies for Enzalutamide Impurity I

Chromatographic Isolation Techniques for Enzalutamide (B1683756) Impurity I

Chromatographic methods are indispensable tools for both the analytical quantification and the preparative isolation of impurities in drug substances. For Enzalutamide Impurity I, various liquid chromatography (LC) methods have been developed, forming the foundation for its effective separation from the bulk drug. researchgate.netcolab.wsnih.gov The successful resolution between enzalutamide and its seven related impurities, including Impurity I, to a resolution factor greater than 2.5, underscores the feasibility of chromatographic separation. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a crucial step for obtaining enriched samples of this compound, which are essential for characterization and use as reference standards. While analytical methods aim to quantify, preparative methods are designed to isolate usable quantities of a specific component from a mixture.

The development of an efficient preparative method begins with the optimization of an analytical-scale separation. For enzalutamide and its impurities, reversed-phase chromatography is commonly employed. researchgate.netcolab.ws A typical method involves using a C18 stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase composition is a critical parameter that is optimized to achieve maximum resolution. A common mobile phase consists of a gradient mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier like acetonitrile (B52724). nih.gov

Scaling up from analytical to preparative chromatography involves increasing the column diameter and particle size of the stationary phase to handle higher sample loads. The goal is to maximize throughput while maintaining adequate separation. Patents describing the purification of enzalutamide mention the use of column chromatography with silica (B1680970) gel and a solvent system of ethyl acetate, acetone, and heptane, which successfully increased the API purity to 99.82%, demonstrating the effectiveness of chromatographic purification on a larger scale. justia.comgoogle.com

Semi-preparative HPLC serves as an intermediate step between analytical and large-scale preparative chromatography. It is particularly useful for isolating milligram to gram quantities of an impurity, sufficient for comprehensive structural elucidation and purity verification. Studies have successfully utilized semi-preparative LC to isolate various degradation products of enzalutamide, and the same principles are directly applicable to process impurities like Impurity I. researchgate.netcolab.wsresearchgate.net

The development of such methods relies on validated analytical procedures. For instance, an efficient HPLC method for separating enzalutamide from six potential impurities was developed using an Inertsil ODS-3 column with a gradient elution of acetonitrile and a 10mM ammonium acetate buffer (pH 4.0). nih.gov This analytical method provides the foundational parameters that can be scaled to a semi-preparative level by adjusting the flow rate, column size, and sample injection volume.

These analytical conditions form the basis for scaling up to semi-preparative separations, which would utilize a column with a larger internal diameter and higher loading capacity to isolate this compound.

Recrystallization Strategies for this compound Removal from Bulk Drug

Recrystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of bulk drug substances. mt.com The principle lies in the differential solubility of the API and its impurities in a selected solvent system. For enzalutamide, several recrystallization strategies have been developed to effectively remove process-related impurities, including those structurally similar to Impurity I. rhhz.netsci-hub.seccspublishing.org.cn

The choice of solvent is the most critical factor in developing a successful recrystallization process. mt.com An ideal solvent should dissolve the crude product at an elevated temperature and allow the pure API to crystallize upon cooling, while the impurities remain in the solution. Often, a combination of a "good" solvent and a "poor" solvent (or anti-solvent) is required to achieve the desired selectivity.

Various solvent systems have been reported for the purification of enzalutamide. A patented method describes dissolving the crude material in an alcohol (e.g., n-butanol) or an amide solvent, followed by the controlled addition of a hydrocarbon anti-solvent (e.g., cyclohexane). This approach has been shown to yield enzalutamide with a purity exceeding 99.5%. google.com Another study highlights the efficacy of a mixed solvent system of n-butanol and cyclohexane, which significantly reduced the level of a key impurity. patsnap.com

While isopropanol (B130326) is a commonly used solvent for enzalutamide recrystallization, its efficacy in removing certain structurally similar impurities like oxo-enzalutamide has been questioned. ccspublishing.org.cngoogle.comgoogle.com Research has shown that a mixture of methanol (B129727) and isopropanol, with methanol as the major component (e.g., 95:5 or 98:2 v/v), provides a superior purification effect compared to isopropanol alone. google.com Other reported systems include dissolving the crude product in methanol or ethanol (B145695) and then inducing crystallization by adding an anti-solvent such as n-hexane, n-heptane, or cyclohexane. google.com

Beyond the solvent system, the physical parameters of the crystallization process must be carefully controlled to maximize purity and yield. These parameters include temperature profiles, cooling rates, and agitation.

A typical procedure involves heating the solution to a temperature sufficient to fully dissolve the crude enzalutamide, such as 60-65°C or up to the reflux temperature of the solvent. patsnap.comepo.org This is followed by a controlled cooling phase. A slow, linear cooling rate—for example, cooling from 55°C to 5°C over a period of 3 hours—is often employed to promote the growth of large, pure crystals and prevent the trapping of impurities that can occur with rapid cooling. google.com

Stirring the slurry for an extended period (e.g., 1 to 3 hours) at the final low temperature ensures that crystallization is complete before filtration. patsnap.comgoogle.com In some processes, seeding the solution with a small amount of pure enzalutamide crystals at an intermediate temperature (e.g., 35-40°C) can be beneficial. google.com Seeding helps to control the crystal form (polymorph) and can lead to a more consistent and purer product. The dropwise addition of an anti-solvent is another critical parameter that must be carefully controlled to prevent the rapid precipitation or "oiling out" of the product, which would compromise its purity. google.com

Impurity Profiling and Control Strategies for Enzalutamide Manufacturing

Comprehensive Impurity Profiling of Enzalutamide (B1683756) Drug Substance, Including Impurity I

The quality and safety of the active pharmaceutical ingredient (API) enzalutamide are critically dependent on a thorough understanding and control of its impurity profile. Impurities can arise from various sources, including starting materials, intermediates, and degradation products formed during synthesis or storage. daicelpharmastandards.com A comprehensive impurity profiling of the enzalutamide drug substance is therefore essential.

Enzalutamide Impurity I, also known by its chemical name 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-methylbenzamide and as Desfluro Enzalutamide, is a known impurity in the commercial preparation of enzalutamide. ontosight.aiclearsynth.com Its molecular formula is C21H17F3N4O2S. nih.gov

Studies have been conducted to identify and characterize potential impurities in enzalutamide. One such study identified six potential impurities, including process-related impurities and degradation products, which were synthesized and characterized using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov Another investigation successfully isolated and characterized four degradation products of enzalutamide using semi-preparative liquid chromatography, NMR, and mass spectrometry. researchgate.net Furthermore, a comprehensive study utilizing liquid chromatography-mass spectrometry (LC-MS) identified twenty impurities based on their mass-to-charge ratios during synthetic method development and stress testing. nih.gov

Among the identified impurities, some are of particular concern due to their potential for genotoxicity. For instance, Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) is classified as a Class 3 impurity, and Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile) is a Class 2 impurity with a positive Ames test result. nih.gov The formation of impurities can be influenced by the synthetic route and reaction conditions. For example, the oxidation of the sulfur atom in the thiohydantoin ring can lead to the formation of oxo- and hydroxy-derivatives. rhhz.netresearchgate.net

The table below summarizes some of the known impurities of enzalutamide, including Impurity I.

Impurity NameOther NamesMolecular FormulaNotes
This compoundDesfluro EnzalutamideC21H17F3N4O2SA known process-related impurity. ontosight.aiclearsynth.com
N-Desmethyl Enzalutamide--A known metabolite and impurity of concern due to its anti-androgenic activity. daicelpharmastandards.com
Oxo-Enzalutamide--Formed by the oxidation of the sulfur atom. rhhz.netscite.ai
Enzalutamide Carboxylic Acid--A potential impurity. daicelpharmastandards.com
Enzal-24-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372)-A potentially genotoxic, Class 3 impurity. nih.gov
Enzal-2A4-amino-2-(trifluoromethyl)benzonitrile (B20432)-A potentially genotoxic, Class 2 impurity. nih.gov

Strategies for Related Substances Control in Enzalutamide Synthesis and Storage

Controlling the levels of related substances, including this compound, is a critical aspect of enzalutamide manufacturing to ensure the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com Control strategies encompass the entire lifecycle of the drug substance, from the selection of starting materials to the synthesis, purification, and storage.

Synthesis Control:

A key strategy is the development of robust and well-characterized synthetic routes that minimize the formation of impurities. rhhz.net This involves optimizing reaction conditions such as temperature, reaction time, and the ratio of reactants to reduce the likelihood of side reactions. rhhz.netsci-hub.se For instance, careful control of the final amidation step in enzalutamide synthesis is necessary to prevent the formation of hydrolysis and aminolysis byproducts. rhhz.net The choice of solvents and reagents also plays a crucial role. An improved synthesis method for enzalutamide was developed to avoid highly toxic reagents and multiple recrystallization steps, which is more suitable for industrial-scale production. rhhz.netresearchgate.net

Purification techniques are vital for removing impurities that are formed despite optimized synthesis. Recrystallization is a common method used to purify crude enzalutamide. scite.ai The selection of the appropriate solvent for recrystallization can significantly impact the purity of the final product. sci-hub.se

Storage and Stability:

Impurities can also form during the storage of the enzalutamide drug substance due to degradation. daicelpharmastandards.com Therefore, understanding the stability of enzalutamide under various stress conditions is essential for defining appropriate storage conditions. Stability studies, including forced degradation studies under conditions of elevated temperature, light, humidity, and in the presence of oxidative, acidic, and alkaline environments, help to identify potential degradation products and establish appropriate storage and handling procedures. nih.gov The results of these studies inform the setting of re-test dates and storage recommendations to ensure the quality of the drug substance over its shelf life.

The table below outlines key control strategies for related substances in enzalutamide manufacturing.

Control StrategyDescription
Optimized Synthesis Developing and implementing synthetic routes that minimize the formation of impurities by controlling reaction parameters. rhhz.netsci-hub.se
Purification Utilizing effective purification techniques, such as recrystallization, to remove process-related impurities. scite.ai
Starting Material Control Ensuring the quality and purity of starting materials and intermediates to prevent the introduction of impurities. geneesmiddeleninformatiebank.nl
Stability Testing Conducting comprehensive stability studies to understand the degradation pathways and establish appropriate storage conditions. nih.gov
Analytical Methodologies Developing and validating sensitive and specific analytical methods for the detection and quantification of impurities. nih.govresearchgate.net

Process Analytical Technology (PAT) Applications for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. srce.hryoutube.com In the context of enzalutamide manufacturing, PAT can be a powerful tool for real-time monitoring of impurity formation, enabling proactive control and reducing the reliance on end-product testing. researchgate.netresearchgate.net

The implementation of PAT involves the use of in-line, on-line, or at-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real time. srce.hr For impurity monitoring in enzalutamide synthesis, spectroscopic techniques such as Near-Infrared (NIR) spectroscopy and Raman spectroscopy are particularly valuable. brjac.com.br These non-destructive techniques can provide continuous information about the chemical composition of the reaction mixture, allowing for the detection and quantification of the active pharmaceutical ingredient (API), intermediates, and impurities as the reaction progresses.

By integrating PAT tools with process control systems, it is possible to create a feedback loop where deviations from the desired process trajectory can be corrected in real time. For example, if the concentration of a specific impurity, such as this compound, starts to increase beyond a predefined threshold, the process parameters can be automatically adjusted to bring the process back into a state of control. This approach leads to more consistent product quality and can significantly reduce the potential for batch failures.

The data generated by PAT analyzers can be modeled using chemometric tools to build predictive models that correlate spectral data with impurity levels. brjac.com.br These models can then be used for real-time process monitoring and control. The successful application of PAT in pharmaceutical manufacturing can lead to improved process understanding, increased efficiency, and a higher assurance of product quality. youtube.com

The table below highlights potential PAT applications for real-time impurity monitoring in enzalutamide manufacturing.

PAT ApplicationAnalytical TechniquePurpose
Reaction Monitoring NIR or Raman SpectroscopyReal-time monitoring of the conversion of reactants and the formation of enzalutamide and key impurities during synthesis.
Crystallization Monitoring Focused Beam Reflectance Measurement (FBRM), Particle Video Microscope (PVM)Monitoring crystal size and shape during crystallization to ensure efficient removal of impurities.
Drying Process Monitoring NIR SpectroscopyMonitoring the removal of residual solvents to prevent degradation and impurity formation.
Blend Uniformity NIR SpectroscopyEnsuring homogeneous distribution of the API and excipients before tablet compression, which can impact dissolution and stability.

Establishment of Analytical Control Limits for this compound

The control limits for impurities are typically based on their potential toxicity and the maximum daily dose of the drug. For genotoxic impurities, which have the potential to damage DNA, much stricter control limits are required. The Threshold of Toxicological Concern (TTC) concept is often applied to establish acceptable intake levels for such impurities. nih.gov For example, based on a TTC of 1.5 µ g/day and the maximum daily dose of enzalutamide (160 mg), a control limit of 9.4 ppm was established for two potentially genotoxic impurities, Enzal-2 and Enzal-2A. nih.gov

For non-mutagenic impurities, the qualification threshold, as defined by ICH Q3A(R2), is a key consideration. Impurities present at levels above the identification threshold need to be structurally characterized, and those above the qualification threshold require toxicological assessment to justify the proposed acceptance criterion.

The analytical methods used to monitor impurities must be validated to demonstrate that they are accurate, precise, specific, and sensitive enough to quantify the impurities at the established control limits. nih.gov A novel ultra-performance liquid chromatographic (UPLC) method was developed and validated for the quantitative determination of enzalutamide and its impurities, with a detection level for impurities found to be below 0.015% (0.12 μg/mL). nih.gov Another study developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 13 potential impurities in enzalutamide. researchgate.net

The finished product specifications for enzalutamide include tests for degradation products, with limits for individual and total impurities. geneesmiddeleninformatiebank.nl These specifications are designed to ensure adequate quality control of the drug product throughout its shelf life.

The table below provides a general framework for establishing analytical control limits for an impurity like this compound.

FactorConsideration
Impurity Classification Is the impurity a process-related impurity, a degradation product, or a metabolite? Is it potentially genotoxic? nih.gov
Toxicity Data Available toxicological data for the impurity or structurally similar compounds. For genotoxic impurities, the TTC approach is often used. nih.gov
Regulatory Guidelines Adherence to ICH guidelines (e.g., Q3A/B, M7) for setting impurity limits. nih.govgeneesmiddeleninformatiebank.nl
Maximum Daily Dose The maximum daily dose of the drug is used to calculate the acceptable daily intake of the impurity. nih.gov
Analytical Method Capability The limit of quantification (LOQ) of the analytical method must be below the established control limit. nih.gov
Process Capability The manufacturing process should be capable of consistently producing the drug substance with impurity levels below the control limit.

Stability Assessment of Enzalutamide and Enzalutamide Impurity I

Forced Degradation Studies on Enzalutamide (B1683756) Bulk Drug to Induce Impurity I Formation

Forced degradation, or stress testing, of Enzalutamide has been conducted under several conditions to evaluate its intrinsic stability and to identify potential degradation products, including Enzalutamide Impurity I. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.

Enzalutamide has demonstrated susceptibility to degradation under acidic conditions. alliedacademies.orgbepls.com Studies have shown that when subjected to acidic stress, Enzalutamide undergoes significant degradation. ijbpas.comjpionline.org The extent of degradation is dependent on the concentration of the acid, the temperature, and the duration of exposure.

For instance, one study involved treating an Enzalutamide solution with 1 N hydrochloric acid (HCl) at 90°C for 2 hours, which resulted in notable degradation. ijbpas.com Another study utilized 0.5 M HCl at 80°C for 4 hours, which also showed degradation of the drug substance. alliedacademies.org In acidic hydrolysis, degradant peaks were observed at retention times of 1.54 and 1.81 minutes in chromatographic analysis. ijbpas.com

Table 1: Summary of Acidic Hydrolysis Stress Conditions for Enzalutamide
Acid ConditionTemperatureDurationObservation
1 N HCl90°C2 hoursSignificant degradation
0.5 M HCl80°C4 hoursDegradation observed
0.1 N HCl80°C2 hoursLess degradation compared to alkaline and oxidative stress

Similar to acidic conditions, Enzalutamide is also susceptible to degradation under alkaline hydrolysis. alliedacademies.orgbepls.com The rate and extent of degradation are influenced by the strength of the base, temperature, and exposure time.

In one study, Enzalutamide was treated with 1 N sodium hydroxide (B78521) (NaOH) at 90°C for 1 hour, leading to significant degradation. ijbpas.com Another investigation used 0.1 M NaOH at 80°C for a shorter duration of 10 minutes, which was also sufficient to cause degradation. alliedacademies.org Chromatographic analysis revealed additional degradant peaks at retention times of 1.49, 1.13, 1.27, and 0.76 minutes under basic conditions. ijbpas.com

Table 2: Summary of Alkaline Hydrolysis Stress Conditions for Enzalutamide
Alkali ConditionTemperatureDurationObservation
1 N NaOH90°C1 hourSignificant degradation
0.1 M NaOH80°C10 minutesDegradation observed

There are conflicting reports regarding the stability of Enzalutamide under oxidative stress. Some studies suggest that the drug is stable under these conditions alliedacademies.org, while others report significant degradation. ijbpas.comjpionline.org This discrepancy may be due to differences in the experimental conditions, such as the concentration of the oxidizing agent, temperature, and duration of the study.

For example, one study reported significant degradation when Enzalutamide was exposed to 12% hydrogen peroxide (H₂O₂) at room temperature for 4 hours. ijbpas.com In contrast, another study that used 3% H₂O₂ at 80°C for 6 hours found the drug to be stable. alliedacademies.org

Table 3: Summary of Oxidative Stress Conditions for Enzalutamide
Oxidizing AgentTemperatureDurationObservation
12% H₂O₂Room Temperature4 hoursSignificant degradation
3% H₂O₂80°C6 hoursStable
10% H₂O₂80°C2 hours97.09% degradation

Enzalutamide has been found to be relatively stable under thermal stress. alliedacademies.orgijbpas.com In a study where the drug was exposed to dry heat at 80°C for 4 hours, no significant degradation was observed. alliedacademies.org Another study exposed the drug to 60°C for 6 days and also found it to be stable under these conditions. ijbpas.com

Table 4: Summary of Thermal Stress Conditions for Enzalutamide
ConditionTemperatureDurationObservation
Dry Heat80°C4 hoursNo degradation
Dry Heat60°C6 daysStable

The stability of Enzalutamide under photolytic stress also has conflicting reports. Some studies have found the drug to be stable when exposed to UV light alliedacademies.orgbepls.com, while others have reported marginal degradation. ijbpas.com For instance, exposure to UV light for 24 hours was reported to not cause degradation in one study. alliedacademies.org However, another study that exposed the drug to light at 236 nm for 6 days observed some degradation. ijbpas.com

Table 5: Summary of Photolytic Stress Conditions for Enzalutamide
ConditionDurationObservation
UV Light24 hoursNo degradation
236 nm6 daysMarginal degradation

Degradation Product Analysis and Pathway Elucidation for Impurity I Formation

While forced degradation studies have identified several degradation products of Enzalutamide, the specific pathway for the formation of this compound is not extensively detailed in the available scientific literature. This compound, also known as Defluoro enzalutamide, has the chemical name 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-N-methylbenzamide. nih.gov

The formation of this impurity would likely involve the removal of the fluorine atom from the benzamide (B126) ring of the Enzalutamide molecule. This could potentially occur under hydrolytic conditions, particularly in the presence of strong acids or bases, where the molecule is susceptible to degradation. However, without specific mechanistic studies, the precise pathway remains speculative.

It has been noted that a hydrolysis degradation product of Enzalutamide is Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile). nih.govresearchgate.netresearchgate.net While this is not Impurity I, it demonstrates that the molecule is prone to hydrolysis at specific sites. Further research is required to fully elucidate the degradation pathways of Enzalutamide and the specific conditions that lead to the formation of this compound.

Development and Validation of Stability-Indicating Analytical Methods for Impurity I

The development and validation of a stability-indicating analytical method for this compound are critical for ensuring the quality and safety of Enzalutamide drug substance and product. Such a method must be able to separate the impurity from the API and other potential degradation products, and to quantify it with appropriate accuracy and precision. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose.

Method Development:

A typical stability-indicating HPLC method for Enzalutamide and its impurities would involve the following:

Column: A reversed-phase column, such as a C18 or C8, is commonly used to separate compounds of varying polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of all components.

Detection: UV detection is standard, with the wavelength selected to provide adequate response for both Enzalutamide and this compound.

Forced Degradation Studies: To establish the stability-indicating nature of the method, Enzalutamide is subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. The method must be able to resolve this compound from any degradation products formed under these conditions.

Method Validation:

Once developed, the analytical method undergoes rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines. The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity:

Table 1: Representative Forced Degradation Data for Enzalutamide

Stress ConditionConditions% Degradation of EnzalutamideObservations
Acid Hydrolysis0.1 N HCl at 80°C for 2 hoursSignificant DegradationMultiple degradation products observed.
Base Hydrolysis0.1 N NaOH at 80°C for 2 hoursSignificant DegradationMultiple degradation products observed.
Oxidative10% H₂O₂ at 80°C for 2 hoursSignificant DegradationMajor degradation products formed.
Thermal105°C for 24 hoursMinimal DegradationStable under thermal stress.
PhotolyticUV light exposureMinimal DegradationStable under photolytic stress.

This table is illustrative and based on general findings for Enzalutamide. The formation and stability of Impurity I under these specific conditions would require dedicated experimental analysis.

Linearity:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions of this compound at different concentrations.

Table 2: Representative Linearity Data for an Analytical Method

Concentration (µg/mL)Peak Area
0.51500
1.03050
2.57520
5.015100
10.030250
Correlation Coefficient (r²) > 0.999

This data is representative and illustrates the expected performance of a validated method.

Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the recovery is calculated.

Table 3: Representative Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%2.52.4899.2%
100%5.05.03100.6%
150%7.57.4599.3%

This data is representative and illustrates the expected performance of a validated method.

Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision).

Table 4: Representative Precision Data

Precision LevelParameterResult (%RSD)
RepeatabilityPeak Area (n=6)< 2.0%
Intermediate PrecisionPeak Area (different day, different analyst)< 3.0%

RSD: Relative Standard Deviation. This data is representative and illustrates the expected performance of a validated method.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: Representative LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD)~0.1
Limit of Quantification (LOQ)~0.3

These values are illustrative and would be determined experimentally based on the signal-to-noise ratio.

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 6: Representative Robustness Parameters and Variations

ParameterVariationImpact on Results
Flow Rate± 0.1 mL/minNo significant change
Column Temperature± 2 °CNo significant change
Mobile Phase pH± 0.1 unitsNo significant change

This table illustrates the types of parameters that would be tested to assess the robustness of the analytical method.

Regulatory Science and Quality Control Perspectives on Enzalutamide Impurity I

Compliance with International Council for Harmonisation (ICH) Guidelines for Impurities

The ICH has established a series of guidelines that provide a comprehensive framework for the control of impurities in pharmaceutical products. For a specified impurity like Enzalutamide (B1683756) Impurity I, the guidelines Q3A, Q3B, and M7 are of particular relevance.

ICH Q3A provides guidance for the control of impurities in new drug substances (APIs). fda.gov It establishes thresholds at which impurities must be reported, identified, and qualified. The control of Enzalutamide Impurity I in the Enzalutamide API is dictated by these thresholds, which are linked to the maximum daily dose of the drug. For Enzalutamide, with a maximum daily dose of 160 mg, the relevant ICH Q3A thresholds apply.

An impurity at a level greater than the identification threshold necessitates structural characterization. fda.gov If the level of Impurity I exceeds the qualification threshold, its biological safety must be established. This process involves acquiring and evaluating data to ensure the impurity is safe at the proposed concentration. fda.gov

Table 1: ICH Q3A Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). fda.gov

Based on these guidelines, any batch of Enzalutamide drug substance would require this compound to be controlled below the 0.15% level unless specific safety qualification data are provided.

ICH Q3B addresses impurities that are classified as degradation products in the new drug product. veeprho.com These are substances that form due to chemical changes in the drug substance or interactions with excipients during the manufacturing or storage of the final dosage form. If this compound is formed or increases during the shelf-life of the Enzalutamide drug product, it must be monitored and controlled according to ICH Q3B thresholds.

These thresholds are generally similar to those in Q3A but are specifically applied to degradation products in the final formulation. The fundamental principle is to identify and qualify any degradation product present at a significant level to ensure patient safety over the product's entire shelf life.

Table 2: ICH Q3B Thresholds for Degradation Products in a New Drug Product

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg1.0%1.0% or 50 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.5%0.5% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.2%0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.1%0.1%0.1%

TDI: Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2).

The assessment assigns the impurity to one of five classes, which dictates the necessary control actions.

Class 1: Known mutagenic carcinogens. These are to be controlled at or below compound-specific acceptable limits.

Class 2: Known mutagens with unknown carcinogenic potential. These are controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.

Class 3: Impurities with a structural alert for mutagenicity, but with no experimental data. A control strategy based on the TTC is applied until mutagenicity data is available. An Ames test is typically conducted.

Class 4: Impurities with a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity. These are treated as non-mutagenic.

Class 5: Impurities with no structural alerts or with sufficient experimental data to demonstrate a lack of mutagenic effect. These are controlled according to standard ICH Q3A/B guidelines. ich.org

For this compound, a Quantitative Structure-Activity Relationship ((Q)SAR) analysis would be the first step. If this analysis identifies any structural alerts for mutagenicity, the impurity would be provisionally considered a Class 3 impurity. To de-risk this classification, a bacterial reverse mutation assay (Ames test) would be performed. ich.orgeuropa.eu A negative result in a properly conducted Ames test would reclassify this compound as a Class 5 impurity, meaning it is not considered a mutagenic risk and can be controlled at the higher limits specified by ICH Q3A/B. ich.org If the Ames test were positive, it would be elevated to a Class 2 impurity, requiring much stricter control at the TTC-derived limit. nih.gov

Table 3: ICH M7 Classification and Control Actions

ClassDescriptionRecommended Action
1 Known mutagenic carcinogenControl to compound-specific acceptable limit
2 Known mutagen, unknown carcinogenicityControl at or below the TTC (e.g., 1.5 µ g/day )
3 Alerting structure, no mutagenicity dataConduct Ames test; if positive, treat as Class 2. If negative, treat as Class 5.
4 Alerting structure in common with non-mutagenic APITreat as non-mutagenic impurity
5 No structural alert or non-mutagenicControl according to ICH Q3A/Q3B guidelines

Data sourced from ICH Harmonised Tripartite Guideline M7(R2). ich.org

Quality Control Analytical Procedures for Routine Monitoring of Impurity I

Routine monitoring of this compound requires robust and validated analytical methods to ensure it is maintained below its specified limit in both the API and the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose. nih.govnih.gov

These methods are designed to be stability-indicating, meaning they can separate the API from all known impurities and degradation products without interference. Method validation is performed according to ICH Q2(R1) guidelines, demonstrating the method's specificity, linearity, accuracy, precision, and robustness. pnrjournal.comjchps.com Several studies have detailed the development of such methods for Enzalutamide, which are capable of quantifying its various process-related and degradation impurities. nih.govresearchgate.net

Table 4: Example of a Validated RP-HPLC Method for Enzalutamide and Its Impurities

ParameterCondition
Stationary Phase (Column) Inertsil ODS-3 (250mm × 4.6mm, 5µm) or equivalent C18 column nih.gov
Mobile Phase A 10mM Ammonium (B1175870) Acetate (B1210297) buffer (pH adjusted to 4.0 with acetic acid) nih.gov
Mobile Phase B Acetonitrile (B52724) nih.gov
Elution Mode Gradient elution nih.gov
Flow Rate 0.5 - 1.0 mL/min pnrjournal.comjchps.com
Column Temperature 40°C pnrjournal.com
Detection Wavelength UV detection at 270 nm or 295 nm pnrjournal.comresearchgate.net
Injection Volume 5-10 µL

This table represents a synthesis of typical conditions reported in the literature for the analysis of Enzalutamide impurities. nih.govpnrjournal.comresearchgate.net

Characterization of Reference Standards for this compound

The accurate quantification of this compound is dependent on the availability of a well-characterized reference standard. synzeal.com This reference material is a highly purified sample of the impurity itself, used to confirm the identity (e.g., by retention time) and calculate the concentration of the impurity in test samples.

Commercial suppliers provide this compound as a reference standard, accompanied by a comprehensive Certificate of Analysis (CoA). synzeal.comaquigenbio.com The CoA documents the characterization of the standard, providing assurance of its identity, purity, and strength. This characterization is essential for its use in regulatory filings and routine quality control. schd-shimadzu.com

Table 5: Typical Characterization Data for an this compound Reference Standard

Analytical TechniquePurpose
¹H NMR, ¹³C NMR Confirms the chemical structure and identity of the compound.
Mass Spectrometry (MS) Confirms the molecular weight and provides structural information.
Infrared Spectroscopy (IR) Provides information on functional groups, confirming identity.
HPLC/UHPLC Purity Determines the chromatographic purity of the standard, typically >95%. nih.gov
Water Content (Karl Fischer) Quantifies the amount of water present.
Residual Solvents (GC) Quantifies any organic solvents remaining from the synthesis and purification process.
Assay (by Titration or qNMR) Determines the potency or content of the reference standard.

This table outlines the standard analytical tests performed to qualify a pharmaceutical impurity reference standard.

Future Directions in Enzalutamide Impurity I Research

Development of Novel Synthetic Routes to Mitigate Enzalutamide (B1683756) Impurity I Formation

The mitigation of impurity formation is a primary objective in the synthesis of active pharmaceutical ingredients (APIs). Research into the synthesis of Enzalutamide has led to the development of improved and more practical routes that minimize the formation of impurities, including those structurally related to Impurity I.

One novel five-step approach begins with 4-bromo-2-fluoro-benzonic acid and proceeds through methyl esterification, Ullmann ligation, a second methyl esterification, a ring-closing reaction, and a final methyl amidation. This process achieves a total yield of 35% with a final purity of 99.8%. A key advantage of this route is the avoidance of highly toxic reagents and multiple recrystallization steps, which are common sources of impurities and yield loss in traditional methods rhhz.netresearchgate.netresearchgate.net. By optimizing reaction conditions, such as temperature, the formation of side products can be significantly controlled. For instance, investigating the optimal temperature for the final amidation step revealed that lower temperatures, while requiring longer reaction times, could improve the purity of the crude product rhhz.net.

Table 1: Comparison of Synthetic Route Parameters

Enhanced Green Chemistry Approaches in Enzalutamide Synthesis to Minimize Impurities

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to enhance sustainability and safety. The goal is to design processes that reduce waste, minimize energy consumption, and use safer, more environmentally benign solvents and reagents researchgate.netjddhs.com.

In the context of Enzalutamide synthesis, green chemistry approaches focus on several key areas:

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing waste jddhs.com.

Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical CO2, or bio-based solvents researchgate.net. Some newer synthetic routes for Enzalutamide have already moved towards using solvents like isopropyl acetate (B1210297) and methanol (B129727), and optimizing their recovery and recycling rhhz.netnih.gov.

Catalysis: Employing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, which minimizes waste. Research into catalytic oxidative transformations for preparing key Enzalutamide intermediates represents a step in this direction researchgate.net.

Waste Reduction: The development of synthetic routes that avoid toxic reagents and reduce the need for extensive purification steps, such as multiple recrystallizations, directly aligns with the green chemistry principle of waste minimization rhhz.netsci-hub.se. The final goal of any synthesis is to obtain the target product with the fewest impurities to simplify downstream purification processes unife.it.

By focusing on these principles, future synthetic strategies for Enzalutamide can be designed to be not only more efficient in minimizing impurities like Impurity I but also more sustainable and environmentally responsible jddhs.com.

Advanced Separation Technologies for Complex Impurity Mixtures Containing Impurity I

The accurate detection and quantification of impurities are critical for ensuring the quality and safety of Enzalutamide. Advanced separation technologies, particularly ultra-high-performance liquid chromatography (UHPLC) and high-performance liquid chromatography (HPLC), are essential tools for managing complex impurity profiles nih.govcolab.wsnih.gov.

Researchers have developed and validated specific UHPLC and RP-HPLC methods to separate and quantify Enzalutamide and its potential impurities, including process-related impurities and degradation products nih.govnih.govresearchgate.net. These methods are designed to be highly sensitive, precise, and accurate, in line with ICH guidelines nih.gov. An efficient chromatographic separation has been achieved using columns like the Waters ACQUITY CSH C18, with a gradient elution mode involving a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) researchgate.net. Such methods have demonstrated the ability to resolve Enzalutamide from numerous impurities, with detection levels below 0.015% .

Forced degradation studies are often performed to identify potential degradation products that could arise during storage or administration. These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light alliedacademies.orgijbpas.com. The resulting complex mixtures of degradants are then analyzed using these advanced chromatographic techniques to ensure the method's stability-indicating capability alliedacademies.org. The isolation of degradation products using semi-preparative liquid chromatography allows for their structural characterization by techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) colab.ws. This comprehensive approach ensures that any impurity, including Impurity I, can be effectively monitored and controlled in the final drug product nih.gov.

Table 2: Chromatographic Conditions for Enzalutamide Impurity Analysis

Mechanistic Understanding of Impurity Interaction with Drug Product Components (Excipients)

The interaction between an active pharmaceutical ingredient (API) and the excipients used in its formulation is a critical factor influencing the stability and quality of the final drug product. Excipients can initiate or participate in chemical reactions with the API, potentially leading to degradation and the formation of new impurities scirp.orgdrhothas.com. While specific studies on the interaction of Enzalutamide Impurity I with excipients are not widely available, a mechanistic understanding can be inferred from general principles of drug-excipient compatibility and forced degradation studies of Enzalutamide.

Forced degradation studies have shown that Enzalutamide is susceptible to degradation under acidic and basic conditions alliedacademies.orgijbpas.com. This suggests that acidic or basic excipients, or impurities within excipients, could potentially interact with Enzalutamide or its impurities. For example, reactive impurities sometimes found in common excipients, such as formaldehyde (B43269) in Polysorbate 80, are known to form adducts with APIs scirp.orgdrhothas.com. Therefore, it is crucial to screen excipients for such reactive species.

The potential degradation pathways for Enzalutamide highlight the importance of thorough drug-excipient compatibility studies during formulation development. These studies are essential to identify any interactions that could compromise the product's quality over its shelf life scirp.org. Understanding the chemical moieties present in both the drug substance (and its impurities) and the excipients allows for a proactive approach to formulation design, selecting excipients that are inert and will not lead to the formation of degradation products drhothas.com. Future research should focus on detailed mechanistic studies of how specific impurities like Impurity I behave in the presence of common pharmaceutical excipients under various environmental conditions.

Q & A

Q. What are the key structural and chemical properties of Enzalutamide Impurity I, and how are they characterized?

this compound (chemical name: 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)urea) is structurally characterized using spectroscopic techniques such as NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and chromatographic methods (HPLC/UPLC). Its molecular formula (C₁₈H₁₀F₆N₄O) and molecular weight (428.3 g/mol) are confirmed via elemental analysis and mass spectrometry. Purity is assessed using validated HPLC methods with UV detection, ensuring resolution from other process-related impurities (e.g., desfluoroenzalutamide, 4-amino-2-(trifluoromethyl)benzonitrile) .

Q. How are impurities like this compound detected and quantified during drug substance synthesis?

Detection involves reverse-phase HPLC with a C18 column, mobile phase gradients (e.g., acetonitrile/water with trifluoroacetic acid), and UV detection at 254 nm. Quantification uses external calibration curves with reference standards. Limits of detection (LOD) and quantification (LOQ) are established per ICH Q2(R2) guidelines, typically ≤0.05% and ≤0.15%, respectively. Method validation includes specificity, linearity (R² >0.999), and precision (RSD <2%) .

Q. What regulatory requirements govern the control of this compound in drug development?

Per ICH Q3A and FDA guidelines, impurities exceeding 0.10% in drug substances require identification and qualification. This compound must be reported if present above the threshold in preclinical or clinical batches. Structural elucidation and toxicological risk assessment (e.g., genotoxicity studies) are mandatory for impurities at ≥0.15% .

Advanced Research Questions

Q. How do synthesis pathways influence the formation of this compound, and what process parameters mitigate its generation?

Impurity I arises during the urea coupling step in Enzalutamide synthesis due to incomplete reaction or side reactions between 4-cyano-3-(trifluoromethyl)aniline intermediates. Optimization involves controlling reaction temperature (20–25°C), stoichiometry (1:1 molar ratio of reactants), and catalyst selection (e.g., carbodiimides). Process analytical technology (PAT) monitors reaction progress in real-time to minimize impurity formation .

Q. What analytical challenges arise when differentiating this compound from isomeric or co-eluting impurities?

Co-elution with structurally similar impurities (e.g., 1,2,3-tris(4-cyano-3-(trifluoromethyl)phenyl)guanidine) requires advanced chromatographic strategies. Employing orthogonal methods such as HPLC with charged aerosol detection (CAD) or 2D-LC enhances specificity. Mass-directed purification and nuclear Overhauser effect (NOE) NMR spectroscopy resolve isomeric ambiguities .

Q. What is the pharmacological impact of this compound on drug efficacy and safety?

While Impurity I lacks intrinsic androgen receptor (AR) antagonism, its presence at elevated levels may alter Enzalutamide’s pharmacokinetic profile. In vitro studies using AR-positive prostate cancer cell lines (e.g., 22Rv1) assess competitive binding affinity. Chronic toxicity studies in rodent models evaluate impurity-related hepatotoxicity or nephrotoxicity at 10× the human exposure limit .

Q. How are elemental impurities (e.g., palladium) controlled in Enzalutamide batches containing Impurity I?

Residual metal catalysts from synthesis steps are quantified via inductively coupled plasma mass spectrometry (ICP-MS). USP <232>/<233> guidelines set limits for palladium (≤10 ppm) and other elemental impurities. Chelating agents (e.g., EDTA) or scavenger resins reduce metal content during purification .

Q. What strategies validate the stability-indicating methods for this compound under stressed degradation conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis, thermal stress) are conducted to confirm method robustness. Impurity I shows stability under acidic conditions but degrades in oxidative (H₂O₂) environments, forming 4-cyano-3-(trifluoromethyl)aniline. Mass balance and peak purity indices (e.g., PDA spectral homogeneity) ensure method reliability .

Methodological Frameworks

Q. How are impurity profiles (including Impurity I) correlated across preclinical, clinical, and commercial Enzalutamide batches?

Multivariate statistical tools (e.g., principal component analysis) analyze batch-to-batch impurity variability. Process parameters (e.g., reaction time, solvent purity) are linked to impurity trends using design of experiments (DoE). Regulatory submissions include comparative impurity tables for ≥3 commercial-scale batches .

Q. What bioanalytical approaches assess the carryover of this compound into metabolite profiling studies?

High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) differentiates Impurity I from metabolites. In vivo studies using ¹⁴C-labeled Enzalutamide track impurity distribution. Pharmacokinetic modeling predicts impurity accumulation thresholds in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enzalutamide Impurity I
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Enzalutamide Impurity I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.